molecular formula C8H10BrNO B13598568 3-(6-Bromopyridin-2-yl)propan-1-ol

3-(6-Bromopyridin-2-yl)propan-1-ol

Cat. No.: B13598568
M. Wt: 216.07 g/mol
InChI Key: AJKJUXVCXHPGJE-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a propanol group attached to the 3rd position. It is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method is the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromopyridin-2-yl)propan-1-ol is unique due to the presence of the bromine atom at the 6th position of the pyridine ring, which imparts distinct chemical reactivity and biological activity. This specific substitution pattern allows for selective interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H10BrNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2

InChI Key

AJKJUXVCXHPGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CCCO

Origin of Product

United States

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